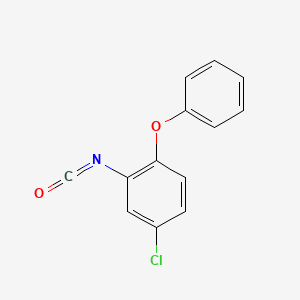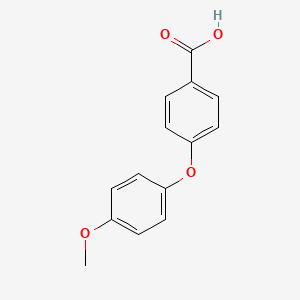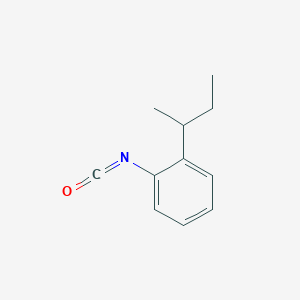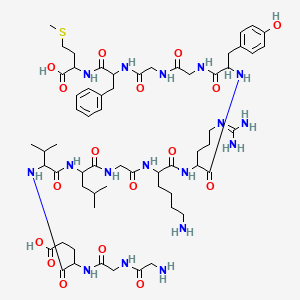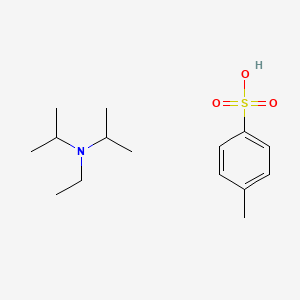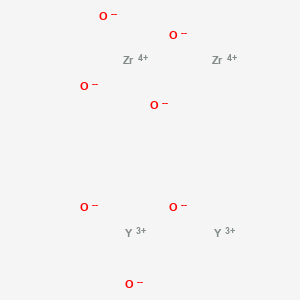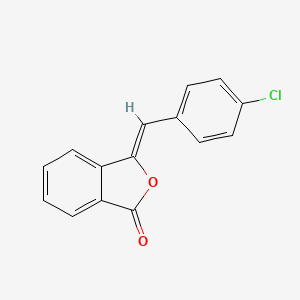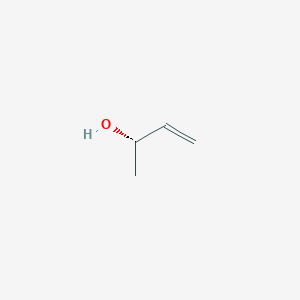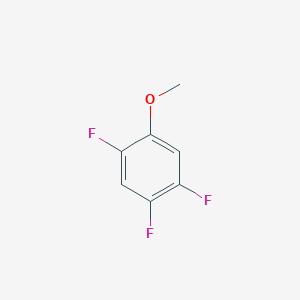![molecular formula C11H8O3 B1599412 3-acetyl-2H-cyclohepta[b]furan-2-one CAS No. 22460-76-0](/img/structure/B1599412.png)
3-acetyl-2H-cyclohepta[b]furan-2-one
Vue d'ensemble
Description
“3-acetyl-2H-cyclohepta[b]furan-2-one” is a chemical compound with the molecular formula C17H22O5 and a molecular weight of 306.3536 . It is also known by other names such as “2H-Cyclohepta[b]furan-2-one, 3,3a,4,7,8,8a-hexahydro-6-(1-hydroxy-3-oxobutyl)-7-methyl-3-methylene-, acetate, (3aR,7S,8aS)-” and "Xanthinin" .
Synthesis Analysis
The synthesis of azulene derivatives from 2H-cyclohepta[b]furan-2-ones has been described in various studies . One method involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with aryl-substituted silyl enol ethers . Another method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers .Molecular Structure Analysis
The molecular structure of “3-acetyl-2H-cyclohepta[b]furan-2-one” has been analyzed in several studies . The IUPAC Standard InChI for this compound is “InChI=1S/C17H22O5/c1-9-7-15-14 (11 (3)17 (20)22-15)6-5-13 (9)16 (8-10 (2)18)21-12 (4)19/h5,9,14-16H,3,6-8H2,1-2,4H3” and the IUPAC Standard InChIKey is "DPSCQKGSAHTWSP-UHFFFAOYSA-N" .Chemical Reactions Analysis
The chemical reactions involving “3-acetyl-2H-cyclohepta[b]furan-2-one” have been studied extensively . For instance, when the substituent at the 3-position on the 2H-cyclohepta[b]furan-2-one is a formyl group, the reaction generates a product in 92% yield, which is formed by the cooperation with the formation of azulene ring and Knoevenagel condensation .Applications De Recherche Scientifique
Formation of Azulene Derivatives
3-acetyl-2H-cyclohepta[b]furan-2-ones are used in synthesizing azulene derivatives. These derivatives are formed when 3-acetyl-2H-cyclohepta[b]furan-2-ones react with compounds like malonitrile, cyanoacetamide, and ethyl cyanoacetate. The process involves intermediates like heptafulvene-type and dihydroazulene-type intermediates (Nozoe et al., 1971).
Synthesis of Redox-Active Chromophores
Ethynylated 2H-cyclohepta[b]furan-2-ones are utilized in preparing redox-active, intramolecular charge-transfer chromophores. This synthesis involves reacting with tetracyanoethylene, leading to the formation of novel compounds with multistep electrochemical reduction properties (Shoji et al., 2011).
Synthesis of Bicyclo Ring Systems
3-acetyl-2H-cyclohepta[b]furan-2-one is part of [8+2] cycloaddition reactions with acyclic 1,3-dienes, leading to the development of novel bicyclo ring systems. This process has potential applications in the synthesis of modified colchicinoids (Nair et al., 1997).
Development of Azulene Derivatives
2H-cyclohepta[b]furan-2-one and its derivatives are used as precursors for synthesizing azulenes. These derivatives have potential applications in pharmaceuticals and organic materials. Various synthetic methods involving reactions with olefins, active methylenes, enamines, and silyl enol ethers have been developed for this purpose (Shoji et al., 2021).
Preparation of Positive Inotropic Compounds
3-acetyl-2H-cyclohepta[b]furan-2-one derivatives have been synthesized and tested for positive inotropic character. Introduction of certain substituents in these compounds has shown to enhance their inotropic activity, which could have implications in heart-related therapies (Yokota et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
3-acetylcyclohepta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-8-5-3-2-4-6-9(8)14-11(10)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIJSMSRDUPLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415857 | |
| Record name | 3-Acetyl-2H-cyclohepta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22460-76-0 | |
| Record name | 3-Acetyl-2H-cyclohepta[b]furan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22460-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-2H-cyclohepta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



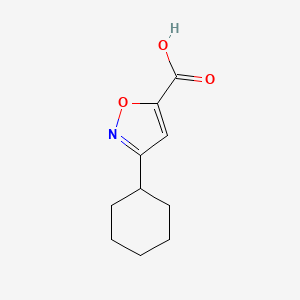

![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
